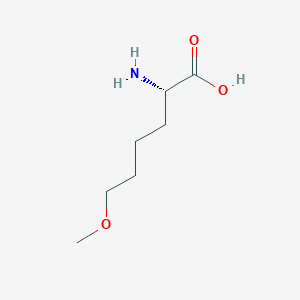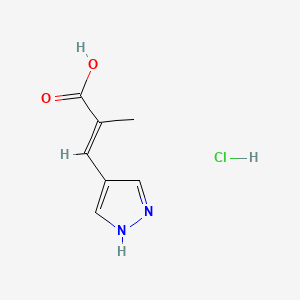
2-methyl-3-(1H-pyrazol-4-yl)prop-2-enoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-(1H-pyrazol-4-yl)prop-2-enoic acid hydrochloride is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
Méthodes De Préparation
The synthesis of 2-methyl-3-(1H-pyrazol-4-yl)prop-2-enoic acid hydrochloride typically involves the condensation of appropriate starting materials followed by cyclization and subsequent purification steps. One common synthetic route includes the reaction of a suitable aldehyde with hydrazine to form a hydrazone intermediate, which then undergoes cyclization to yield the pyrazole ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
2-methyl-3-(1H-pyrazol-4-yl)prop-2-enoic acid hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-methyl-3-(1H-pyrazol-4-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-methyl-3-(1H-pyrazol-4-yl)prop-2-enoic acid hydrochloride include other pyrazole derivatives, such as:
2-methyl-4-(1H-pyrazol-1-yl)benzaldehyde: Known for its use in organic synthesis and medicinal chemistry.
4-[2-(1H-pyrazol-1-yl)ethyl]piperidine: Studied for its potential biological activities.
3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoic acid: Used as an intermediate in the synthesis of more complex compounds.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives.
Propriétés
Formule moléculaire |
C7H9ClN2O2 |
|---|---|
Poids moléculaire |
188.61 g/mol |
Nom IUPAC |
(E)-2-methyl-3-(1H-pyrazol-4-yl)prop-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-5(7(10)11)2-6-3-8-9-4-6;/h2-4H,1H3,(H,8,9)(H,10,11);1H/b5-2+; |
Clé InChI |
HZICQKIPQVEOAZ-DPZBITMOSA-N |
SMILES isomérique |
C/C(=C\C1=CNN=C1)/C(=O)O.Cl |
SMILES canonique |
CC(=CC1=CNN=C1)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



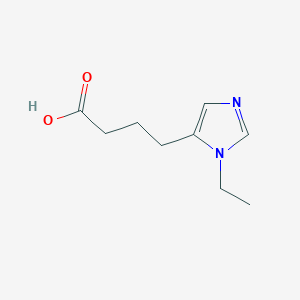

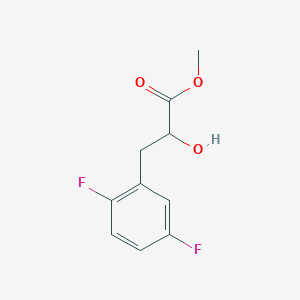
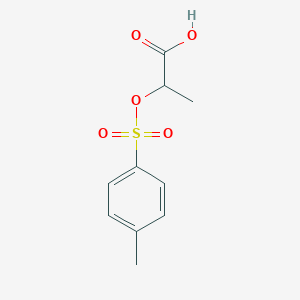
![6-Iodo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558155.png)
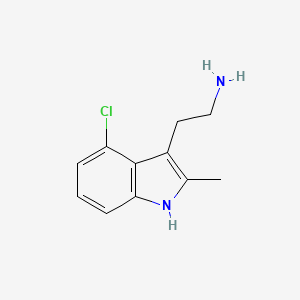
![tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13558173.png)


![6-Azaspiro[3.4]octan-8-ol](/img/structure/B13558185.png)
